molecular formula C7H12BrNO2 B12064041 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrobromide

7-Azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrobromide

Cat. No.: B12064041
M. Wt: 222.08 g/mol
InChI Key: VQBVIXGGYLNGIJ-UHFFFAOYSA-N
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Description

7-Azabicyclo[221]heptane-2-carboxylic acid;hydrobromide is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrobromide typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic structure.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce alkyl or acyl groups .

Scientific Research Applications

Mechanism of Action

The mechanism by which 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrobromide exerts its effects involves interactions with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and participate in electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Properties

Molecular Formula

C7H12BrNO2

Molecular Weight

222.08 g/mol

IUPAC Name

7-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrobromide

InChI

InChI=1S/C7H11NO2.BrH/c9-7(10)5-3-4-1-2-6(5)8-4;/h4-6,8H,1-3H2,(H,9,10);1H

InChI Key

VQBVIXGGYLNGIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1N2)C(=O)O.Br

Origin of Product

United States

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